N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
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Overview
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic organic compound that features a pyridine ring, a thiazole ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable thiourea derivative.
Attachment of the Butanamide Group: The thiazole derivative can then be reacted with a butanoyl chloride derivative to introduce the butanamide group.
Introduction of the p-Tolylthio Group: Finally, the compound can be functionalized with a p-tolylthio group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it might interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, and further research could lead to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate specific pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(methylthio)butanamide
- N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(ethylthio)butanamide
- N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide
Uniqueness
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is unique due to the presence of the p-tolylthio group, which can impart specific chemical and physical properties. This structural feature might influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-7-9-15(10-8-14)24-12-4-6-18(23)22-19-21-17(13-25-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZAVGVGUJVNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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